The Biochemical Architecture of H-Trp-β-Ala-OH: A Technical Guide to Properties, Synthesis, and Enzymatic Applications
The Biochemical Architecture of H-Trp-β-Ala-OH: A Technical Guide to Properties, Synthesis, and Enzymatic Applications
Executive Summary
In the landscape of peptide engineering and drug development, non-proteinogenic amino acids serve as critical structural modulators. H-Trp-β-Ala-OH (L-Tryptophyl-beta-alanine) is a specialized dipeptide combining the bulky, aromatic, and electron-rich indole ring of L-Tryptophan with the flexible, extended aliphatic backbone of β-Alanine. This unique structural pairing confers exceptional resistance to standard proteolytic degradation, making it a highly valuable motif in the synthesis of biologically active neuropeptide analogs and a specific substrate in metalloendopeptidase assays.
As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers with a comprehensive, self-validating framework covering the physicochemical profiling, biological utility, and rigorous synthetic methodologies associated with H-Trp-β-Ala-OH.
Physicochemical Profiling & Molecular Weight
Accurate molecular characterization is the bedrock of reproducible peptide chemistry. H-Trp-β-Ala-OH exhibits specific stoichiometric properties that must be validated during downstream analytical workflows.
Table 1: Quantitative Physicochemical Properties of H-Trp-β-Ala-OH
| Property | Quantitative Data / Description |
| Chemical Name | L-Tryptophyl-beta-alanine |
| CAS Registry Number | 67607-64-1[1] |
| Molecular Formula | C₁₄H₁₇N₃O₃[1] |
| Molecular Weight | 275.30 g/mol [1] |
| Structural Components | L-Tryptophan (N-terminus), β-Alanine (C-terminus) |
| Mass Spec Target (ESI+) | m/z 276.3 [M+H]⁺ |
Causality Note: The molecular weight of 275.30 g/mol is derived from the condensation of L-Tryptophan (204.23 g/mol ) and β-Alanine (89.09 g/mol ), minus the mass of the expelled water molecule (18.015 g/mol ) during the formation of the peptide bond.
Biochemical Properties & Enzymatic Interactions
The strategic inclusion of a β-amino acid (β-Alanine) shifts the peptide bond by one methylene group compared to standard α-amino acids. This subtle elongation disrupts the recognition sequences of many endogenous proteases, granting the dipeptide motif significant metabolic stability.
Role in Microbial Collagenase Assays
H-Trp-β-Ala-OH is frequently identified in enzymatic kinetic studies involving microbial collagenases (EC 3.4.24.3), particularly those secreted by Hathewaya histolytica (formerly Clostridium histolyticum)[2]. These metalloendopeptidases are uniquely capable of cleaving the triple-helical structure of native collagen. Synthetic substrates containing the Trp-β-Ala motif are utilized to map the active site specificity of these enzymes, as the cleavage of complex upstream sequences often yields H-Trp-β-Ala-OH as a stable, measurable product[2].
Caption: Enzymatic cleavage pathway yielding H-Trp-β-Ala-OH via microbial collagenase.
Application in Neuropeptide Analogs
In drug development, the Trp-β-Ala sequence is engineered into G-protein-coupled receptor (GPCR) ligands to enhance half-life. A prime example is the synthesis of Neurokinin A analogs, such as (Trp⁷,β-Ala⁸)-Neurokinin A (4-10)[3][4]. By substituting native residues with β-Alanine adjacent to the hydrophobic Tryptophan, researchers create a highly specific pharmacophore that resists rapid degradation while maintaining potent binding affinity to neurokinin receptors[4].
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
To utilize H-Trp-β-Ala-OH in biological assays, it must be synthesized with high purity (>98%). The following protocol details a self-validating Fmoc-SPPS methodology.
Scientific Causality Focus: Tryptophan is notoriously susceptible to oxidation and electrophilic alkylation during acidic cleavage. Therefore, the indole nitrogen must be protected with a tert-butyloxycarbonyl (Boc) group, and highly specific carbocation scavengers must be deployed during the final cleavage step.
Step-by-Step Methodology
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Resin Preparation & Swelling:
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Action: Weigh 1.0 g of Wang resin (loading ~0.6 mmol/g) and swell in N,N-Dimethylformamide (DMF) for 30 minutes.
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Rationale: Swelling expands the cross-linked polystyrene matrix, maximizing the diffusion of reagents to the reactive hydroxyl sites.
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First Amino Acid Coupling (Fmoc-β-Ala-OH):
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Action: Dissolve 3.0 equivalents of Fmoc-β-Ala-OH and 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC) / Oxyma Pure in DMF. Add to the resin along with 0.1 eq of 4-Dimethylaminopyridine (DMAP). Agitate for 2 hours.
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Rationale: DMAP catalyzes the esterification of the first amino acid onto the Wang resin. Oxyma Pure prevents side reactions and ensures a highly efficient coupling environment.
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Fmoc Deprotection:
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Action: Treat the resin with 20% Piperidine in DMF (2 cycles of 10 minutes). Wash thoroughly with DMF (5 times).
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Rationale: Piperidine acts as a mild base to cleave the Fmoc protecting group via a base-catalyzed elimination mechanism, exposing the primary amine of β-Alanine.
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Second Amino Acid Coupling (Fmoc-Trp(Boc)-OH):
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Action: Add 3.0 eq of Fmoc-Trp(Boc)-OH, 3.0 eq DIC, and 3.0 eq Oxyma Pure in DMF. Agitate for 1 hour.
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Rationale: The Boc protecting group on the Tryptophan indole nitrogen is critical. It shields the electron-rich aromatic ring from undesired branching during synthesis.
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Global Cleavage and Deprotection:
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Action: Remove the final N-terminal Fmoc group. Treat the resin with a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours.
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Rationale: TFA severs the peptide-resin anchor and removes the Boc group. Crucially , TIPS acts as a carbocation scavenger. It captures the highly reactive tert-butyl cations released from the Boc group, preventing them from irreversibly re-alkylating the Tryptophan indole ring.
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Precipitation & Lyophilization:
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Action: Filter the resin, concentrate the TFA filtrate under a stream of nitrogen, and precipitate the dipeptide in ice-cold diethyl ether. Centrifuge, decant, and lyophilize from a water/acetonitrile mixture.
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Caption: Step-by-step SPPS workflow for the synthesis of H-Trp-β-Ala-OH.
Self-Validating Analytical Step
To ensure the integrity of the synthesized H-Trp-β-Ala-OH, the lyophilized product must be subjected to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS).
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Validation Criteria: The primary chromatographic peak must exhibit a mass-to-charge ratio (m/z) of 276.3 [M+H]⁺ in positive electrospray ionization (ESI+). Any detection of m/z 332.4 would indicate a failed scavenging step (a +56 Da shift corresponding to irreversible tert-butylation of the Tryptophan ring), instantly invalidating the synthesis batch and requiring a protocol adjustment (e.g., increasing TIPS concentration).
References
- ChemicalBook. "H-TRP-BETA-ALA-OH CAS#: 67607-64-1". Source: ChemicalBook. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMWPtDa4D649c3OOFzCN6hI6gd7OxWzVcnm-YLxAfnjfbAI59_QIw38N6YlNph7SlMGaTYY8woxDo15_0dnio--9G7_p9p0ZnpbLIP7Npm0c27k_nwmbkSPspW1wOlXwiSWXXPojDmXvYT5Hr5525o8TKXJgJk_o5bqDRmypGe6Gg=]
- BRENDA Enzyme Database. "Information on EC 3.4.24.3 - microbial collagenase". Source: BRENDA. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF8HbNFbKK91tosfP172CH2g-izopKIVSYc2Bs9g0vXyZ5GlqvNWA5zDYG48WHV6MciarFssnD0oytWol40XuQd5u79ewbx8nvxfROs3ciFnHZTPEA77QXQk5CM8f7WCTjNCJGgZTg_BpgcyNwEozY7_6D-iF7i5zdSksu0zJ2bgFkKeyhkRaanefutWhBs4kWPzH4]
- aPeptides. "(Trp⁷,β-Ala⁸)-Neurokinin A (4-10) ;132041-95-3". Source: aPeptides Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5fUXEglvx24p3Ef6H18DZ5H5DzSpdfQ5tbwfHE_oEqRBW3KZY5EsUij-tHsOEiRkKfdGo3gzSFNa0VmakatSv2A0GjymFT1pXkJ2NiKY_vM5RDbGiQ65h6_tXuLmN3ytDnGY=]
- Google Patents. "US 2004/0017387 A1 - Pharmaceutical Compositions and Methods". Source: Googleapis. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwA48phddDrQz6ZjlFsw6OBKEF7_nOHwlZ_pF1qjYThh4HXsy2jeGn1oXhuGoshoE4TADnZ79UFo7WSv6VI3xLU6BU6My6IDZv2JBSxOW7RqDxcR8oUPoe-_Cj4-oFBPTo0WUsNgdJFeqzcQxhzgD6GovCQBr7Vp63JaExfdVMKhdzRBeRTPN8NOmVbiP-avqj5g==]
Sources
- 1. H-TRP-BETA-ALA-OH CAS#: 67607-64-1 [amp.chemicalbook.com]
- 2. Information on EC 3.4.24.3 - microbial collagenase and Organism(s) Hathewaya histolytica and UniProt Accession Q46085 - BRENDA Enzyme Database [brenda-enzymes.org]
- 3. (Trp⁷,β-Ala⁸)-Neurokinin A (4-10) ;132041-95-3;目录肽库产品-多肽、多肽合成服务,楚肽生物 - 楚肽生物科技 [apeptides.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
